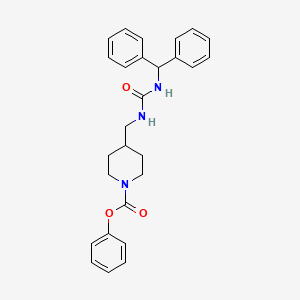![molecular formula C20H18O5 B2630837 Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate CAS No. 99007-84-8](/img/structure/B2630837.png)
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate
Descripción general
Descripción
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
This compound was synthesized according to a procedure which involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Aplicaciones Científicas De Investigación
Crystallography
The compound has been studied for its crystal structure . The molecular structure of the compound was determined using X-ray diffraction . The crystal structure can provide insights into the compound’s physical properties and potential applications .
Synthesis
The compound can be synthesized from 4-oxo-4H-chromene-3-carbaldehyde . The synthesis process involves the reaction of the starting material with hydroxylamine and sodium acetate . Understanding the synthesis process can help in the production and application of the compound in various fields .
Hydrogen Bonding
In the crystal, the carbonyl oxygen (O1) forms weak and branched C (10)–H (10)⃛O (1) and C (8)–H (8)⃛O (1) hydrogen bonds to form a six-membered ring . This property could be useful in the design of new materials and drugs .
Biological Effects
Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects . These include anticancer, anti-convulsant, and antimicrobial activities . Therefore, the compound could potentially be used in the development of new drugs .
Antituberculosis Activity
Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quin-azolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity . This suggests that the compound could be used in the treatment of tuberculosis .
Antitumor Activity
Amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have demonstrated valuable biological activities such as antitumor activity . This indicates that the compound could potentially be used in cancer treatment .
Antibacterial Activity
The compound has shown antibacterial activity . This suggests that it could be used in the development of new antibiotics .
HDL Cholesterol Activity
The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated . This indicates that the compound could potentially be used in the treatment of cholesterol-related conditions .
Propiedades
IUPAC Name |
ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)13(2)25-15-9-10-16-18(11-15)24-12-17(19(16)21)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINKOYQLRVPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

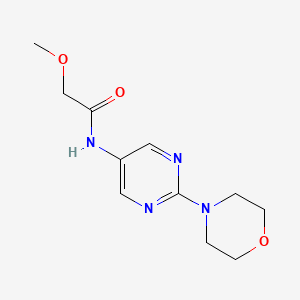


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
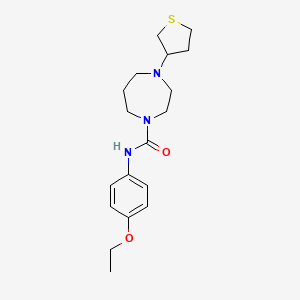
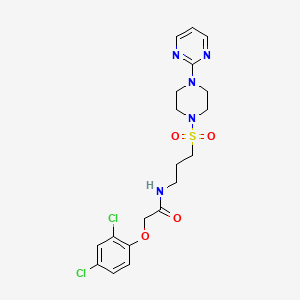
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
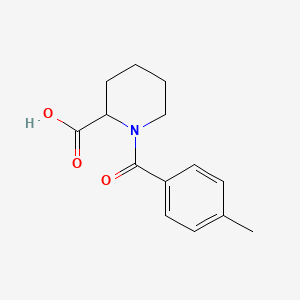
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)
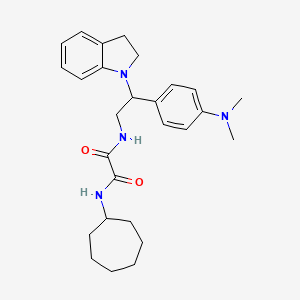
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)
